L-Proline, 3-ethyl-5-oxo-, (3S)-

Description

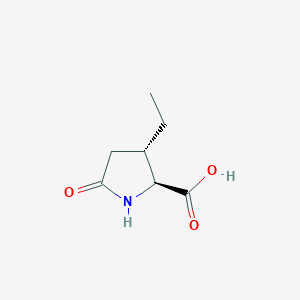

L-Proline, 3-ethyl-5-oxo-, (3S)- is a nonproteinogenic proline derivative characterized by an ethyl substituent at the 3-position and a ketone group at the 5-position. Its stereochemistry at the 3-position (S-configuration) is critical for its biological interactions. For instance, (3S)-methyl-L-proline, a structurally similar compound, is synthesized via pyrroline-5-carboxylate reductase (P5CR) enzymes using L-isoleucine as a precursor . The ethyl variant likely follows an analogous pathway, substituting L-isoleucine with a bulkier precursor to accommodate the ethyl group. This compound is hypothesized to serve as a specialized building block in natural products, akin to (3S)-methyl-L-proline in cyclohexadepsipeptides like DTXs and ISDs .

Properties

CAS No. |

531539-38-5 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(2S,3S)-3-ethyl-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H11NO3/c1-2-4-3-5(9)8-6(4)7(10)11/h4,6H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,6-/m0/s1 |

InChI Key |

ILTNXOUXOHNVPK-NJGYIYPDSA-N |

Isomeric SMILES |

CC[C@H]1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CCC1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Notes on Contradictions and Limitations

- Data Gaps : Direct studies on L-proline, 3-ethyl-5-oxo-, (3S)- are sparse; most insights are extrapolated from methyl or hydroxy analogs.

Preparation Methods

Reaction Pathway and Optimization

- Protection of the Amino Group : 4-Hydroxy-L-proline is first protected as its tert-butyloxycarbonyl (Boc) derivative to prevent undesired side reactions during subsequent steps.

- Oxidation to a Ketone Intermediate : The 4-hydroxyl group is oxidized to a ketone using Dess-Martin periodinane or similar reagents, yielding Boc-protected 4-oxo-L-proline.

- Grignard Addition for Ethyl Introduction : Treatment with ethylmagnesium bromide selectively adds to the ketone, forming a tertiary alcohol with retention of stereochemistry at the 4-position.

- Reduction and Cyclization : Catalytic hydrogenation reduces the ketone to a secondary alcohol, followed by acidic deprotection to induce cyclization, forming the pyrrolidine ring.

- Introduction of the 5-Oxo Group : Oxidation of the 5-position using Jones reagent or pyridinium chlorochromate installs the ketone moiety, yielding the target compound.

Key Data :

- Yield: ~45–50% over five steps.

- Stereochemical Outcome: >98% enantiomeric excess (ee) for the (3S)-configuration, ensured by the chiral integrity of 4-hydroxy-L-proline.

Asymmetric Alkylation Using Chiral Sulfone Auxiliaries

Karoyan and Chassaing developed an asymmetric synthesis of 3-alkylprolines via a chiral sulfone-mediated alkylation, adaptable to ethyl substitution.

Synthetic Sequence

- Sulfone Installation : L-Serine is converted to a cyclic sulfone auxiliary, establishing a rigid framework for stereocontrol.

- Alkylation with Ethyl Groups : Reaction with ethyl iodide in the presence of a base introduces the ethyl substituent with high diastereoselectivity (dr = 95:5).

- Sulfone Removal and Cyclization : Reductive cleavage of the sulfone with sodium amalgam releases the thiol group, which undergoes spontaneous cyclization to form the pyrrolidine ring.

- Oxidation to 5-Oxo-Proline : Selective oxidation at the 5-position using ruthenium trichloride and sodium periodate completes the synthesis.

Key Data :

Cross-Metathesis and Aza-Michael Reaction Strategy

A modern approach employing olefin cross-metathesis and aza-Michael cyclization, as reported by Liu et al., provides a versatile route to trans-5-substituted prolines.

Stepwise Methodology

- Copper-Catalyzed Allylation : L-Serine is allylated using a copper(I)-catalyzed reaction with ethyl vinyl ketone, forming a γ,δ-unsaturated amino acid.

- Cross-Metathesis : The terminal alkene undergoes cross-metathesis with ethyl acrylate in the presence of a Grubbs catalyst, extending the carbon chain.

- Hydrogenation and Aza-Michael Cyclization : Hydrogenation of the double bond is followed by an acid-catalyzed aza-Michael reaction, which cyclizes the intermediate into the pyrrolidine ring with simultaneous ketone installation at the 5-position.

Key Data :

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Steps | Yield | Stereoselectivity |

|---|---|---|---|---|

| Chiral Pool Synthesis | 4-Hydroxy-L-proline | Oxidation, Grignard, Cyclization | 45–50% | >98% ee |

| Asymmetric Alkylation | L-Serine | Sulfone alkylation, Cyclization | 60–65% | dr = 95:5 |

| Cross-Metathesis/Aza-Michael | L-Serine | Allylation, Metathesis, Cyclization | 55–60% | dr ≥96:4 |

Advantages and Limitations :

- Chiral Pool : High stereochemical fidelity but requires multiple oxidation steps.

- Asymmetric Alkylation : Excellent diastereocontrol but involves toxic reagents (e.g., sodium amalgam).

- Cross-Metathesis : Modular and scalable but dependent on expensive catalysts.

Industrial-Scale Purification Techniques

The patent literature highlights the importance of acid addition salts for purifying proline derivatives. For (3S)-3-ethyl-5-oxo-L-proline, crystallization as its L-pyroglutamic acid salt in ethyl acetate achieves >90% purity, critical for pharmaceutical applications.

Q & A

Q. What are the primary biochemical pathways involving L-proline derivatives, and how can their metabolic flux be quantified experimentally?

L-Proline derivatives participate in redox balancing, collagen synthesis, and stress response pathways. To quantify metabolic flux, use isotopic labeling (e.g., ¹³C-L-proline) coupled with LC-MS to track incorporation into downstream metabolites like hydroxyproline or glutamate. Kinetic parameters (e.g., , ) for transporters or enzymes can be determined via Michaelis-Menten assays under varied substrate concentrations . For tissue-specific analysis, microdialysis paired with HPLC provides spatial resolution .

Q. How can researchers validate the structural role of L-proline analogs in peptide conformation?

Circular dichroism (CD) spectroscopy and X-ray crystallography are critical for assessing conformational rigidity introduced by L-proline derivatives. For example, CD can detect polyproline helices in collagen-mimetic peptides, while crystallography reveals steric effects of 3-ethyl or 5-oxo modifications. Computational modeling (e.g., molecular dynamics simulations) predicts stability changes caused by substitutions .

Q. What methods are recommended for detecting and quantifying L-proline derivatives in biological matrices?

Derivatization with ninhydrin or fluorescamine enhances UV/Vis or fluorescence detection in HPLC. For higher sensitivity, use LC-MS/MS with multiple reaction monitoring (MRM) targeting specific fragmentation patterns (e.g., m/z transitions for 3-ethyl-5-oxo-L-proline). Bradford assays (modified for proline-rich samples) quantify total protein-bound proline .

Advanced Research Questions

Q. How do glucose availability and redox stress regulate L-proline metabolism in eukaryotic systems?

Glucose deprivation upregulates L-proline catabolism via PRODH (proline dehydrogenase), shifting energy production to the TCA cycle. Monitor real-time changes using Seahorse extracellular flux analyzers to measure oxygen consumption rates (OCR) under glucose-free conditions. RNA-seq or CRISPR-Cas9 knockout models can identify glucose-responsive transcription factors (e.g., HIF-1α) regulating PRODH expression .

Q. What experimental strategies resolve contradictions in substrate specificity data for L-proline transporters?

Conflicting substrate affinities (e.g., L-alanine vs. L-proline competition in Trypanosoma cruzi) require dual-radiotracer assays (³H-proline + ¹⁴C-alanine) to distinguish competitive vs. non-competitive inhibition. Heterologous expression of putative transporters (e.g., TbAAT genes in Xenopus oocytes) with electrophysiological profiling (voltage-clamp) clarifies ion dependence and specificity .

Q. How can researchers investigate the neuropharmacological effects of elevated L-proline in animal models?

Use Prodh-deficient mice to mimic endogenous L-proline accumulation. Electrophysiological recordings (patch-clamp) in hippocampal slices reveal GABA-ergic transmission deficits. Behavioral assays (e.g., Morris water maze) assess cognitive impacts. Pharmacological rescue with GABA receptor agonists (e.g., muscimol) confirms target specificity .

Q. What synthetic biology approaches enable selective incorporation of non-canonical L-proline analogs into therapeutic peptides?

Engineer prolyl-tRNA synthetases via directed evolution to accept analogs like 3-ethyl-5-oxo-L-proline. Combine with cell-free protein synthesis systems to screen incorporation efficiency. Mass spectrometry (MALDI-TOF) verifies site-specific modifications in peptides like echinocandins .

Methodological Best Practices

Q. How should researchers design statistically robust studies on L-proline-mediated stress responses in plants?

Employ factorial designs with controlled environmental stressors (e.g., drought, salinity). Use ANOVA with post-hoc Tukey tests to compare proline accumulation across treatments. Include biological triplicates and normalize data to fresh weight or chlorophyll content to account for biomass variation .

Q. What ethical and biosafety considerations apply when studying L-proline analogs in in vivo models?

Obtain IACUC approval for animal studies, specifying endpoints for neurological assessments. For genetic modifications (e.g., RNAi knockdown), include off-target effect controls (e.g., scrambled shRNA). Use BSL-2 protocols when handling pathogenic trypanosomatids in transport studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.